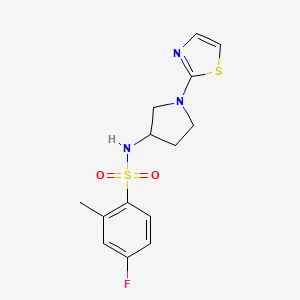

4-fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O2S2/c1-10-8-11(15)2-3-13(10)22(19,20)17-12-4-6-18(9-12)14-16-5-7-21-14/h2-3,5,7-8,12,17H,4,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCJYRTWIRTGCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCN(C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions to form the thiazole ring.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a dihaloalkane.

Coupling of the Thiazole and Pyrrolidine Rings: This step involves the coupling of the thiazole and pyrrolidine rings through a nucleophilic substitution reaction.

Introduction of the Benzenesulfonamide Group: The final step involves the sulfonation of the coupled product with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and benzenesulfonamide moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit promising antimicrobial properties. For instance, derivatives similar to 4-fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide have shown effectiveness against multidrug-resistant bacterial strains. The thiazole ring enhances the interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth .

Anticancer Potential

Thiazole-containing compounds have been extensively studied for their anticancer activities. In vitro studies have demonstrated that related thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

A specific study highlighted the synthesis of thiazole-pyridine hybrids that displayed significant antiproliferative activity against human cancer cell lines, suggesting that the incorporation of thiazole enhances the anticancer efficacy of these compounds .

Neuropharmacological Effects

Recent investigations have explored the anticonvulsant properties of thiazole derivatives. Compounds structurally similar to this compound have been evaluated in seizure models, showing protective effects against induced seizures in animal studies. The structure–activity relationship (SAR) analyses indicated that modifications on the thiazole ring significantly influence anticonvulsant activity .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of thiazole-based compounds were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Among these, a derivative closely related to this compound exhibited the highest activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Case Study 2: Anticancer Activity

A synthesized thiazole derivative was tested against multiple cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The compound demonstrated an IC50 value of 5.71 µM against MCF-7 cells, outperforming standard chemotherapy agents like 5-fluorouracil (IC50 = 6.14 µM). The study concluded that the presence of the thiazole moiety was crucial for enhancing anticancer activity through mechanisms involving apoptosis induction and cell cycle disruption .

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

The pyrrolidine ring’s substitution pattern significantly influences pharmacological activity. For example:

- Compound 13 (): (R)-4-Fluoro-N-(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)benzenesulfonamide features a phenoxyethyl substituent with a trifluoroethoxy group, enhancing its α1A/α1D-adrenergic receptor antagonism. This contrasts with the target compound’s thiazole-linked pyrrolidine, which may prioritize selectivity for other targets.

Table 1: Structural Comparison of Pyrrolidine-Substituted Sulfonamides

Pharmacological Profiles

- However, the thiazole group may reduce α1A/α1D affinity compared to the phenoxy-trifluoroethoxy motif in Compound 13 .

- GATA-2 Inhibition : The compound in , N-methyl-2-nitro-N-(1-[2-(3,4,5-trimethoxyphenyl)pyridin-4-yl]methylpyrrolidin-3-yl)benzenesulfonamide, demonstrates how nitro and trimethoxyphenylpyridine groups enable GATA-2 inhibition. The absence of these groups in the target compound likely excludes this mechanism .

Physicochemical Properties

Key Research Findings

- Structural-Activity Relationships (SAR) : The thiazole-pyrrolidine motif in the target compound may optimize steric interactions with hydrophobic binding pockets, contrasting with bulkier substituents in analogs (e.g., ’s trifluoroethoxy group).

- Unmet Potential: Unlike ’s GATA-2 inhibitor, the target compound lacks nitro or trimethoxyphenyl groups, limiting its utility in hematologic applications but possibly reducing off-target effects.

Biological Activity

4-Fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and data tables.

The compound has the following chemical characteristics:

- Molecular Formula : C14H16FN3O2S

- Molecular Weight : 341.4 g/mol

- CAS Number : 1798032-20-8

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.

- Introduction of the Thiazole Group : Involves nucleophilic substitution reactions.

- Attachment of the Benzenesulfonamide Group : Conducted through sulfonation reactions.

- Fluorination and Methylation : Specific reagents under controlled conditions are used to introduce the fluorine and methyl groups .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer therapy and antimicrobial applications.

Anticancer Activity

Studies have demonstrated that similar fluorinated compounds possess potent antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have shown effectiveness in inhibiting cancer cell growth without a biphasic dose-response relationship, suggesting a more straightforward development pathway as chemotherapeutic agents .

Antimicrobial Activity

Preliminary investigations suggest that derivatives containing thiazole rings exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were determined to be in the range of 100–400 µg/mL .

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances metabolic stability and binding affinity, which are crucial for its biological activity .

Case Study 1: Antiproliferative Effects

In a study evaluating fluorinated derivatives, it was found that certain compounds induced CYP1A1 expression in sensitive cancer cells, which is essential for their antiproliferative activity through DNA adduct formation. The study highlighted that the fluorinated compounds could be metabolized into reactive species that bind covalently to macromolecules in sensitive cancer cells .

Case Study 2: Antimicrobial Efficacy

A series of thiazolidinone derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with specific substitutions at C-2 and N-3 exhibited significant efficacy against various pathogens, supporting the potential of thiazole-containing compounds in developing new antimicrobial agents .

Data Table: Biological Activity Summary

Q & A

Q. What are the key synthetic challenges in preparing 4-fluoro-2-methyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step nucleophilic substitution and sulfonamide coupling. Critical challenges include:

- Pyrrolidine-thiazole coupling : Steric hindrance from the thiazole ring may reduce reaction efficiency. Use of tert-butyl carbamate-protected intermediates (e.g., tert-butyl 3-bromopyrrolidine-1-carboxylate) can improve regioselectivity .

- Purification : Low yields (e.g., 2% in some sulfonamide syntheses) due to polar byproducts require reversed-phase HPLC or preparative TLC for isolation .

- Condition optimization : Elevated temperatures (60–80°C) in polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while inert atmospheres prevent oxidation of sulfur-containing intermediates .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

A combination of techniques is required:

- H/C NMR : Key signals include:

- LCMS : Molecular ion peaks (e.g., m/z = 453.2 [M+H]+) and isotopic patterns (e.g., chlorine/bromine splits) validate molecular weight and purity (>95% AUC) .

- IR spectroscopy : Sulfonamide S=O stretches (1130–1370 cm) and thiazole C=N (1600–1650 cm) confirm functional groups .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition?

SAR studies should focus on:

- Thiazole substitution : Replace the thiazole ring with isosteres (e.g., imidazole or pyridine) to assess electronic effects on binding affinity. Evidence from analogous compounds shows that electron-withdrawing groups (e.g., fluorine) improve target engagement .

- Pyrrolidine modifications : Introduce chiral centers (e.g., (S)- or (R)-pyrrolidine derivatives) to evaluate stereochemical impacts. For example, (S)-configured pyrrolidines in similar sulfonamides exhibit enhanced selectivity for kinase targets .

- Sulfonamide linker flexibility : Replace the benzenesulfonamide with heteroaryl sulfonamides (e.g., pyridinyl) to modulate solubility and logP .

Q. How can metabolic stability and in vivo pharmacokinetics be evaluated for this compound?

Methodological approaches include:

- In vitro microsomal assays : Incubate with liver microsomes (human/rodent) to identify major metabolites (e.g., hydroxylation at the pyrrolidine or thiazole moieties) .

- LC-HRMS : Detect metabolites like sulfonamide cleavage products or oxidized derivatives, as seen in analogs such as N-methyl-2-nitro-N-(pyrrolidin-3-yl)benzenesulfonamide .

- Pharmacokinetic profiling : Administer IV/PO doses in rodent models and measure plasma half-life (t), bioavailability, and tissue distribution. Thiazole-containing sulfonamides often show moderate oral bioavailability (20–40%) due to first-pass metabolism .

Q. What computational tools are suitable for predicting target binding modes and off-target risks?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., WDR5-MYC or ROCK1/2). The fluorine atom may form halogen bonds with backbone carbonyls .

- Off-target screening : Employ similarity-based tools (e.g., SwissTargetPrediction) to assess risks for GPCRs or ion channels. Thiazole-pyrrolidine scaffolds have shown promiscuity toward adenosine receptors .

- MD simulations : Run 100-ns simulations to evaluate conformational stability of the sulfonamide linker in aqueous environments .

Data Contradictions and Validation

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

- Dose-response validation : Re-test activity across multiple assays (e.g., enzymatic vs. cell-based) to confirm IC consistency. For example, anti-cancer activity in MCF-7 cells should correlate with kinase inhibition (e.g., IC < 1 µM) .

- Batch-to-batch variability : Characterize purity (>98% by HPLC) and confirm stereochemistry (via chiral HPLC or X-ray crystallography) to exclude impurities as confounding factors .

- Cross-study comparisons : Normalize data to reference inhibitors (e.g., doxorubicin for cytotoxicity) to mitigate assay-specific variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.